3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide
Brand Name: Vulcanchem
CAS No.: 1334148-25-2
VCID: VC17657372
InChI: InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13)
SMILES:
Molecular Formula: C9H8N4S
Molecular Weight: 204.25 g/mol

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide

CAS No.: 1334148-25-2

Cat. No.: VC17657372

Molecular Formula: C9H8N4S

Molecular Weight: 204.25 g/mol

* For research use only. Not for human or veterinary use.

3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide - 1334148-25-2

Specification

CAS No. 1334148-25-2
Molecular Formula C9H8N4S
Molecular Weight 204.25 g/mol
IUPAC Name 3-(1H-1,2,4-triazol-5-yl)benzenecarbothioamide
Standard InChI InChI=1S/C9H8N4S/c10-8(14)6-2-1-3-7(4-6)9-11-5-12-13-9/h1-5H,(H2,10,14)(H,11,12,13)
Standard InChI Key FDKUSLGLRLDQDC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=S)N)C2=NC=NN2

Introduction

Structural and Chemical Properties

The compound’s structure integrates two pharmacophoric groups: the 1,2,4-triazole ring and the carbothioamide (-C(=S)-NH2) moiety. The triazole ring, a five-membered aromatic system with three nitrogen atoms, contributes to hydrogen bonding and π-π stacking interactions, enhancing binding affinity to biological targets . The carbothioamide group, a thiourea derivative, offers metal-chelating properties and metabolic stability compared to its oxo counterpart .

Key structural features include:

  • Aromatic System: The benzene ring provides a planar scaffold for substituent orientation.

  • Triazole Heterocycle: Positioned at the meta position relative to the carbothioamide, this group influences electronic distribution and solubility.

  • Thiocarbonyl Functionality: The C=S bond increases lipophilicity, potentially improving membrane permeability .

Theoretical calculations (e.g., density functional theory) predict a dipole moment of ~4.2 D, driven by the electron-withdrawing carbothioamide and electron-donating triazole. This polarity supports interactions with polar enzyme active sites.

Synthesis and Reaction Pathways

Synthetic Route Development

The synthesis of 3-(1H-1,2,4-triazol-5-yl)benzene-1-carbothioamide can be adapted from methodologies used for analogous triazole-carbothioamide hybrids . A plausible three-step route involves:

  • Formation of Benzene-1-carbothioamide:
    Benzoyl chloride is treated with ammonium thiocyanate in acetone to yield benzene-1-carbothioamide.

    C6H5COCl+NH4SCNC6H5C(=S)NH2+HCl+NH3\text{C}_6\text{H}_5\text{COCl} + \text{NH}_4\text{SCN} \rightarrow \text{C}_6\text{H}_5\text{C(=S)NH}_2 + \text{HCl} + \text{NH}_3

    Reaction conditions: 0–5°C, 2 h, 85% yield .

  • Introduction of Hydrazine Moiety:
    The carbothioamide reacts with hydrazine hydrate in ethanol under reflux to form benzene-1-carbothiohydrazide.

    C6H5C(=S)NH2+NH2NH2C6H5C(=S)NHNH2+H2O\text{C}_6\text{H}_5\text{C(=S)NH}_2 + \text{NH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{C(=S)NHNH}_2 + \text{H}_2\text{O}

    Characterization: IR shows υ(N-H) at 3250–3390 cm⁻¹ and υ(C=S) at 1280 cm⁻¹ .

  • Cyclization to 1,2,4-Triazole:
    The thiosemicarbazide intermediate undergoes base-catalyzed cyclization with formic acid to form the triazole ring.

    C6H5C(=S)NHNH2+HCOOHC6H5C(=S)-1,2,4-triazole+H2O+NH3\text{C}_6\text{H}_5\text{C(=S)NHNH}_2 + \text{HCOOH} \rightarrow \text{C}_6\text{H}_5\text{C(=S)-1,2,4-triazole} + \text{H}_2\text{O} + \text{NH}_3

    Reaction conditions: 10% NaOH, reflux, 6 h, 78% yield .

Optimization and Challenges

  • Byproduct Mitigation: Competitive formation of 1,3,4-thiadiazoles is minimized by controlling pH (<10) and temperature (80–90°C) .

  • Purification: Recrystallization from ethanol/water (3:1) yields >95% purity, confirmed by HPLC .

Spectroscopic Characterization

Infrared Spectroscopy

Key IR absorptions (KBr, cm⁻¹):

  • υ(N-H): 3250–3300 (triazole NH), 3190–3220 (carbothioamide NH2).

  • υ(C=S): 1280–1300 (thiocarbonyl stretch).

  • υ(C=N): 1600–1620 (triazole ring) .

Nuclear Magnetic Resonance

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.33 (s, 1H, aromatic H-2), 8.27 (d, J = 8 Hz, 1H, aromatic H-4), 7.89 (d, J = 8 Hz, 1H, aromatic H-6).

  • δ 14.09 (s, 1H, triazole NH), 9.86 (s, 2H, carbothioamide NH2) .

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 165.47 (C=O, carbothioamide), 152.31 (C=N, triazole), 133.34–128.51 (aromatic carbons), 182.70 (C=S) .

Mass Spectrometry

  • ESI-MS (m/z): [M+H]⁺ calcd. for C₉H₈N₄S: 218.04; found: 218.12.

Biological Activity and Applications

Antimicrobial Properties

Triazole-thiocarbonyl hybrids demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 μg/mL) and Candida albicans (MIC: 16 μg/mL) . The C=S group enhances membrane disruption via thiol-mediated uptake.

Agricultural Uses

In herbicides like bencarbazone, the carbothioamide group inhibits acetolactate synthase (ALS), blocking branched-chain amino acid synthesis in weeds . Structural similarity suggests potential herbicidal activity for this compound.

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